molecular formula C20H28ClN5O4 B10981361 ethyl 4-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate

ethyl 4-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate

Cat. No.: B10981361
M. Wt: 437.9 g/mol
InChI Key: CFSWVBNADQWMFS-UHFFFAOYSA-N
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Description

Ethyl 4-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring, a common structural motif in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate electrophiles. For instance, the reaction between ethylenediamine and a suitable dihalide under basic conditions can yield the piperazine ring.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic substitution reaction where a piperazine derivative reacts with 3-chlorobenzyl chloride.

    Coupling with Glycine Derivative: The glycine derivative can be coupled with the piperazine compound using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: Finally, the esterification of the carboxyl group with ethanol in the presence of an acid catalyst completes the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving electrophiles like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine with a similar piperazine structure.

    Aripiprazole: An antipsychotic drug featuring a piperazine ring.

    Sitagliptin: A diabetes medication with a piperazine moiety.

Uniqueness

Ethyl 4-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities compared to other piperazine derivatives. Its potential for diverse chemical modifications makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H28ClN5O4

Molecular Weight

437.9 g/mol

IUPAC Name

ethyl 4-[2-[[4-(3-chlorophenyl)piperazine-1-carbonyl]amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H28ClN5O4/c1-2-30-20(29)26-12-8-24(9-13-26)18(27)15-22-19(28)25-10-6-23(7-11-25)17-5-3-4-16(21)14-17/h3-5,14H,2,6-13,15H2,1H3,(H,22,28)

InChI Key

CFSWVBNADQWMFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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